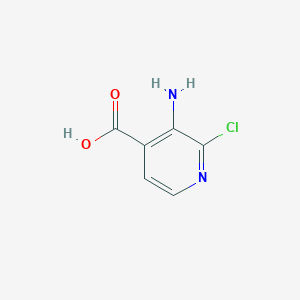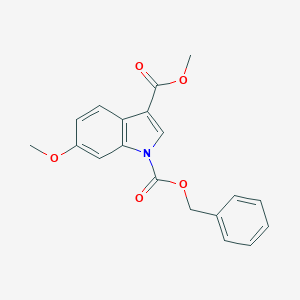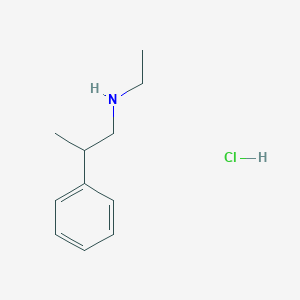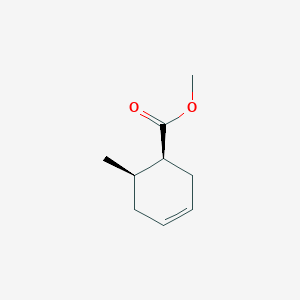
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, also known as MCHM, is a chemical compound that is commonly used in various industrial applications, including the production of fragrances, flavorings, and cleaning agents. MCHM is a colorless liquid that has a strong odor and is highly flammable. In recent years, MCHM has gained significant attention due to its potential health and environmental impacts.
Applications De Recherche Scientifique
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been widely used in scientific research, particularly in the fields of chemistry, toxicology, and environmental science. One of the most common applications of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is as a solvent or reagent in chemical reactions. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is also used in the production of fragrances and flavorings, which are commonly used in the food and beverage industry. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been used in studies investigating the effects of chemical exposure on human health and the environment.
Mécanisme D'action
The mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is not fully understood, but it is believed to act as a respiratory irritant and a skin sensitizer. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can also cause oxidative stress and damage to DNA, which can lead to mutations and cancer. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can disrupt the endocrine system and interfere with hormone signaling, which can have significant impacts on reproductive and developmental health.
Effets Biochimiques Et Physiologiques
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including respiratory irritation, skin sensitization, oxidative stress, DNA damage, endocrine disruption, and reproductive and developmental toxicity. These effects are dose-dependent and can occur at both acute and chronic exposure levels. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate exposure has also been linked to various health problems, including respiratory and skin disorders, cancer, and reproductive and developmental disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has several advantages for use in lab experiments, including its low cost, high purity, and availability. However, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate also has several limitations, including its potential health and environmental impacts, its strong odor, and its flammability. Researchers must take appropriate precautions when working with Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate to ensure their safety and the safety of others.
Orientations Futures
There are several future directions for research on Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, including investigating the long-term health effects of exposure, developing safer alternatives to Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, and improving methods for synthesizing and purifying Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate. In addition, more research is needed to understand the mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and its impacts on the environment, particularly in the context of spills and other accidents. Finally, more efforts are needed to raise awareness about the potential health and environmental impacts of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and to promote safer and more sustainable practices in its use and disposal.
Méthodes De Synthèse
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can be synthesized using various methods, including the oxidation of cyclohexene, the reaction of cyclohexanone with methanol, or the reaction of cyclohexene with diazomethane. The most common method for synthesizing Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate involves the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields a mixture of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and other byproducts, which can be separated using various purification techniques.
Propriétés
Numéro CAS |
134877-09-1 |
|---|---|
Nom du produit |
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
SVMRMDDGGIZFQN-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1CC=CC[C@@H]1C(=O)OC |
SMILES |
CC1CC=CCC1C(=O)OC |
SMILES canonique |
CC1CC=CCC1C(=O)OC |
Synonymes |
3-Cyclohexene-1-carboxylicacid,6-methyl-,methylester,(1S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
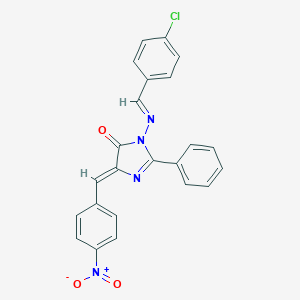
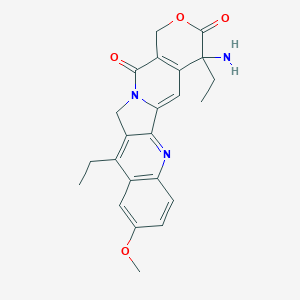
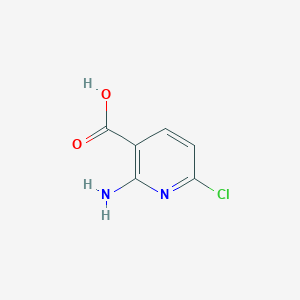
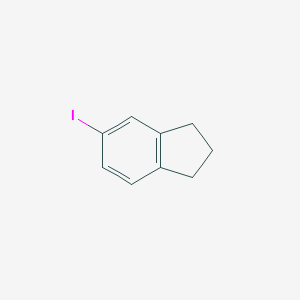
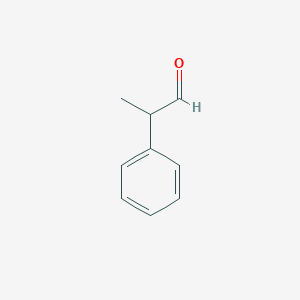
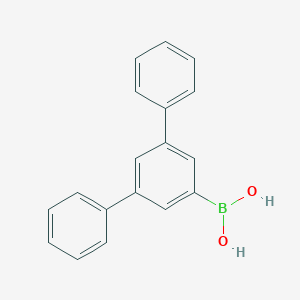
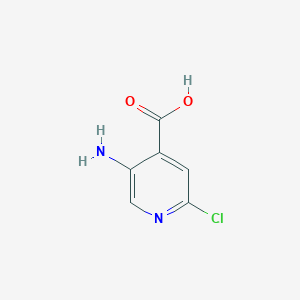
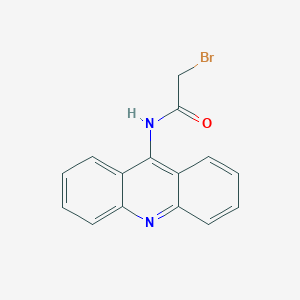
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
